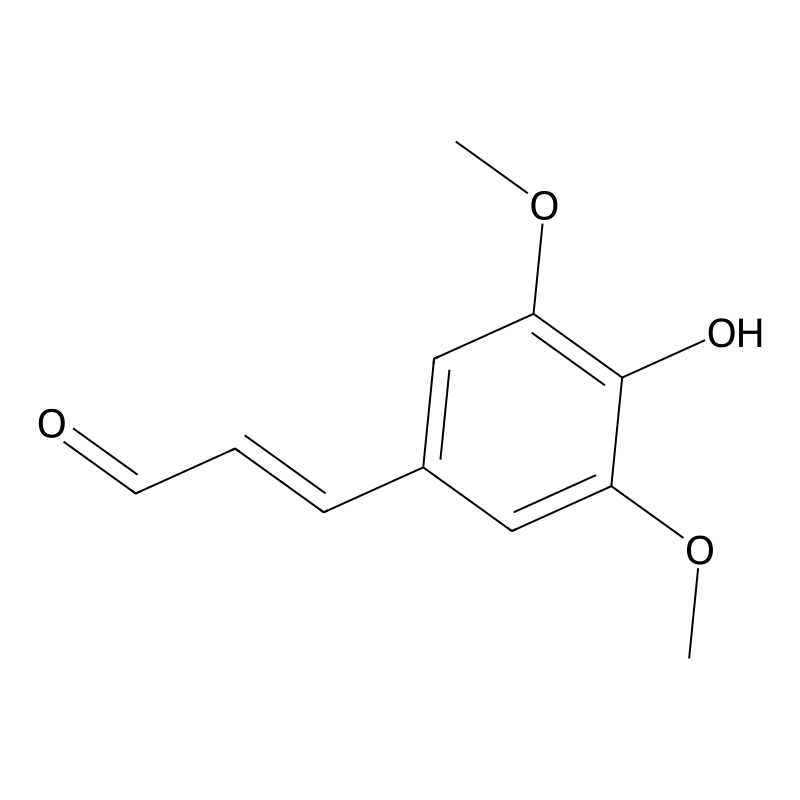

Sinapaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Sinapaldehyde (CAS 4206-58-0), systematically known as 3,5-dimethoxy-4-hydroxycinnamaldehyde, is a premium hydroxycinnamic aldehyde and the direct biosynthetic precursor to sinapyl alcohol, the fundamental building block of syringyl (S) lignin in angiosperms[1]. Characterized by its reactive α,β-unsaturated aldehyde tail and dual methoxy groups at the 3 and 5 positions of the phenolic ring, sinapaldehyde exhibits distinct thermal, photochemical, and radical-stabilizing properties compared to less substituted analogs. In industrial procurement and advanced material design, it is primarily sourced as a highly specific substrate for biocatalytic monolignol synthesis, a critical monomer for synthesizing linear, low-condensation lignin model polymers, and an indispensable analytical standard for authenticating wood-derived phenolics in food and beverage chemistry[1].

Research Fit

Substituting sinapaldehyde with generic phenylpropanoids or close analogs like coniferyl aldehyde and syringaldehyde fundamentally compromises both chemical reactivity and analytical integrity[1]. Unlike coniferyl aldehyde, which possesses an open C5 position on the aromatic ring that allows for highly condensed 5-5 and β-5 cross-linking during polymerization, sinapaldehyde's 3,5-dimethoxy substitution strictly blocks these condensation pathways, forcing the formation of more linear, easily cleavable β-O-4 linkages[1]. Furthermore, attempting to substitute it with syringaldehyde removes the reactive propenal chain entirely, eliminating its utility in Horner-Wadsworth-Emmons reactions, reductive monolignol synthesis, and cinnamyl-specific cross-coupling[2]. Consequently, for S-lignin modeling, biocatalytic assays, or precise chromatographic authentication, generic alternatives cannot replicate sinapaldehyde's exact steric and electronic profile[2].

Substitution Risk

Superior Substrate Specificity for Sinapyl Alcohol Dehydrogenase (SAD)

In enzymatic functional analyses of lignin biosynthesis pathways, sinapaldehyde demonstrates extreme substrate specificity for sinapyl alcohol dehydrogenase (PtSAD) compared to cinnamyl alcohol dehydrogenase (PtCAD)[1]. Substrate-level controlled enzyme kinetics reveal that PtSAD is highly specific to sinapaldehyde, while PtCAD strictly favors coniferaldehyde[1].

| Evidence Dimension | Enzymatic efficiency (kcat/Km) |

| Target Compound Data | Primary specific substrate for PtSAD |

| Comparator Or Baseline | Coniferyl aldehyde (Primary specific substrate for PtCAD) |

| Quantified Difference | The enzymatic efficiency of PtSAD for sinapaldehyde is approximately 60 times greater than that of PtCAD. |

| Conditions | In vitro enzyme kinetic assays using recombinant Populus tremuloides SAD and CAD. |

Procurement of authentic sinapaldehyde is strictly required for researchers engineering angiosperm lignin pathways or developing biocatalytic routes to S-lignin precursors.

Prevention of Aromatic Condensation in Lignin Polymerization

The structural composition of sinapaldehyde directly dictates the architecture of dehydrogenative polymers. Because sinapaldehyde is fully substituted at the 3 and 5 positions with methoxy groups, it cannot participate in the 5-5 or β-5 carbon-carbon coupling that characterizes guaiacyl (G) lignin models derived from coniferyl aldehyde[1].

| Evidence Dimension | Available aromatic sites for condensed cross-linking |

| Target Compound Data | 0 available meta-positions (3,5-dimethoxy substituted) |

| Comparator Or Baseline | Coniferyl aldehyde (1 available meta-position at C5) |

| Quantified Difference | Yields strictly non-5-5/β-5 condensed linkages (favoring β-O-4), whereas coniferyl aldehyde yields highly condensed, recalcitrant networks. |

| Conditions | Dehydrogenative polymerization assays for synthetic lignin models. |

This structural feature makes sinapaldehyde the mandatory precursor for synthesizing linear, easily depolymerizable S-lignin models for biomass processing research.

Enhanced Phenoxy Radical Stabilization

The dual electron-donating methoxy groups on the aromatic ring of sinapaldehyde significantly lower the O-H bond dissociation energy compared to less substituted analogs. Computational and physical chemistry studies indicate that sinapaldehyde exhibits bond dissociation energies lower than standard benchmarks like resveratrol[1].

| Evidence Dimension | Phenolic O-H Bond Dissociation Energy (BDE) |

| Target Compound Data | Lower BDE, highly stabilized radical |

| Comparator Or Baseline | Resveratrol (Higher BDE baseline) |

| Quantified Difference | Sinapaldehyde demonstrates a lower BDE than resveratrol, achieving radical stabilization comparable to the flavonoid catechin. |

| Conditions | Molecular modeling and in vitro antioxidant assays of oak-derived phenolics. |

Buyers formulating advanced radical-scavenging materials should select sinapaldehyde over non-methoxylated cinnamaldehydes for superior hydrogen-donating capacity.

Analytical Marker for Beverage Authentication

In the quality control of aged spirits such as brandy and wine, sinapaldehyde serves as a non-substitutable analytical marker for authentic oak barrel aging. High-performance capillary electrophoresis and HPLC rely on the distinct UV absorption and retention time of sinapaldehyde to differentiate natural lignin degradation from artificial flavoring[1].

| Evidence Dimension | Detection of authentic wood degradation |

| Target Compound Data | Present only in authentic aged spirits |

| Comparator Or Baseline | Artificial flavoring baselines (Absence of sinapaldehyde) |

| Quantified Difference | Counterfeit spirits are easily recognized by the 100% absence of sinapaldehyde, syringaldehyde, and coniferaldehyde. |

| Conditions | High-performance capillary electrophoresis at pH 9.3 with UV detection. |

Testing laboratories must procure high-purity sinapaldehyde standards to legally and chemically authenticate premium aged beverages.

Biocatalytic Synthesis of Syringyl Monolignols

Utilizing sinapaldehyde as the specific substrate for SAD enzymes to produce high-purity sinapyl alcohol for downstream biochemical applications, leveraging its 60-fold higher enzymatic efficiency compared to CAD-mediated pathways[1].

Synthesis of Easily Depolymerizable S-Lignin Models

Employing sinapaldehyde in dehydrogenative polymerization to create linear, non-condensed lignin polymers used to optimize Kraft pulping and organosolv extraction processes, directly utilizing its sterically blocked 3,5-dimethoxy structure[1].

Analytical Standard for Food and Beverage Authentication

Using sinapaldehyde in HPLC and capillary electrophoresis workflows to verify the authenticity of oak-aged wines and brandies by quantifying specific lignin degradation products against counterfeit baselines[2].

Precursor for Advanced Antioxidant Formulations

Leveraging the low bond dissociation energy of sinapaldehyde's syringyl moiety to synthesize highly effective radical scavengers and stabilizers for polymer or cosmetic applications[3].

Application Fit Matrix

References

- [1] Li, L., et al. 'The Last Step of Syringyl Monolignol Biosynthesis in Angiosperms Is Regulated by a Novel Gene Encoding Sinapyl Alcohol Dehydrogenase.' Plant Cell, 2001.

- [2] Panossian, A., et al. 'Analysis of Aromatic Aldehydes in Brandy and Wine by High-Performance Capillary Electrophoresis.' Analytical Chemistry, 2001.

- [3] EMBL-EBI Contributors. 'MTBLC27949: (E)-sinapaldehyde.' MetaboLights, 2024.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Wikipedia

Use Classification

Explore Compound Types